molecular formula C7H10N2O2S B042807 Ethyl 2-amino-4-thiazoleacetate CAS No. 53266-94-7

Ethyl 2-amino-4-thiazoleacetate

Cat. No.: B042807
CAS No.: 53266-94-7
M. Wt: 186.23 g/mol
InChI Key: SHQNGLYXRFCPGZ-UHFFFAOYSA-N
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Description

Ethyl 2-amino-4-thiazoleacetate is an organic compound with the molecular formula C7H10N2O2S. It is a versatile building block in organic synthesis, particularly in the pharmaceutical industry. This compound is known for its role as an intermediate in the synthesis of various biologically active molecules, including antibiotics and inhibitors .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-amino-4-thiazoleacetate can be synthesized through several methods. One common synthetic route involves the reaction of ethanolamine with 4-chlorothiazole to form 4-chlorothiazole ethylamine. This intermediate is then reacted with ethyl acetate to produce ethyl 2-acetylamino-4-thiazoleacetate. The final step involves neutralizing the reaction mixture with sodium carbonate or sodium acetate to yield this compound .

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale batch reactions under controlled conditions. The process includes the use of high-purity reagents and solvents to ensure the quality and yield of the final product. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored to optimize the synthesis .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-4-thiazoleacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-amino-4-thiazoleacetate has a wide range of applications in scientific research:

    Chemistry: It serves as a precursor in the synthesis of complex organic molecules.

    Biology: Used in the development of enzyme inhibitors and receptor antagonists.

    Medicine: An intermediate in the synthesis of antibiotics, such as cefotiam.

    Industry: Utilized in the production of agrochemicals and dyes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its versatility and efficiency as a synthetic intermediate. Its unique structure allows for diverse chemical modifications, making it a valuable compound in various fields of research and industry .

Properties

IUPAC Name

ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2S/c1-2-11-6(10)3-5-4-12-7(8)9-5/h4H,2-3H2,1H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHQNGLYXRFCPGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10201389
Record name Ethyl 2-aminothiazol-4-acetate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53266-94-7
Record name Ethyl 2-amino-4-thiazoleacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53266-94-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-aminothiazol-4-acetate
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Record name Ethyl 2-aminothiazol-4-acetate
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Record name Ethyl 2-aminothiazol-4-acetate
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Record name Ethyl 2-aminothiazol-4-acetate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the structural significance of EATA in forming metal complexes?

A1: EATA acts as a versatile ligand in coordinating with metal ions. It primarily coordinates through the nitrogen atom of the thiazole ring, but the carboxylate group can also participate in coordination, leading to diverse structural motifs. For instance, in the cadmium complex [CdCl2(EATA)]n [], EATA acts as a bridging ligand, connecting adjacent cadmium ions through its nitrogen and oxygen atoms to form a one-dimensional chain. []

Q2: Do EATA-metal complexes exhibit interesting photophysical properties?

A3: Yes, both [CdCl2(EATA)]n and [CdCl2(EATA)2] display fluorescence in the solid state. [] The observed emissions are attributed to ligand-to-metal charge transfer (LMCT) transitions, suggesting potential applications in luminescent materials. Further investigation into the photophysical properties of EATA complexes with other metals could reveal interesting structure-property relationships.

Q3: Beyond cadmium, what other metals can form complexes with EATA?

A4: Research shows that EATA can coordinate with silver ions as well. In the complex [Ag(C7H10N2O2S)2]NO3, two EATA ligands coordinate to a silver(I) ion via their thiazole nitrogen atoms. [] This demonstrates the ability of EATA to coordinate with different metal centers, opening possibilities for exploring its coordination chemistry with a wider range of metal ions.

Q4: Are there alternative synthetic routes to access EATA or its derivatives?

A5: While the provided research uses commercially available EATA, it's noteworthy that a key intermediate in the synthesis of Ceftibuten, 4-(3-methyl-2-buten-1-oxoacyl)-(Z)-2-(2-phenylacet aminothiazol-4-yl)-2-butenoic acid, can be prepared from ethyl 2-(2-aminothiazol-4-yl) acetate. [] This suggests potential synthetic pathways for EATA derivatives through modification of similar precursors, which could be explored to fine-tune the properties of resulting metal complexes.

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